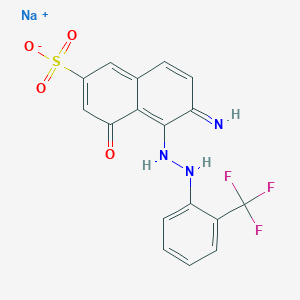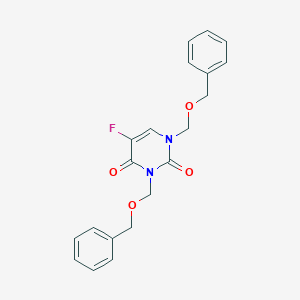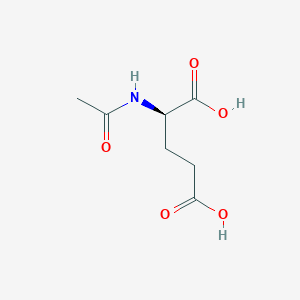![molecular formula C7H6N2OS2 B025969 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one CAS No. 108310-74-3](/img/structure/B25969.png)
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide.
Wirkmechanismus
The mechanism of action of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is not fully understood. However, studies have shown that this compound exhibits anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been shown to exhibit antibacterial and antifungal activities by disrupting the cell membrane of microorganisms.
Biochemische Und Physiologische Effekte
Studies have shown that 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one exhibits low toxicity and is well-tolerated by living organisms. This compound has been shown to have a moderate inhibitory effect on human liver microsomal cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the body. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been shown to have a moderate inhibitory effect on human acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in lab experiments is its high purity and good yields. Additionally, this compound exhibits low toxicity and is well-tolerated by living organisms. However, one of the limitations of using 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one. One direction is to investigate its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has potential applications in various fields of scientific research. This compound is synthesized using a unique method that involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide. Studies have shown that 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one exhibits anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential as a photosensitizer and fluorescent probe. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential as a photosensitizer in photodynamic therapy. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
108310-74-3 |
|---|---|
Produktname |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one |
Molekularformel |
C7H6N2OS2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-9-6-5(12-7)4(10)2-3-8-6/h2-3H,1H3,(H,8,10) |
InChI-Schlüssel |
NGGUIXPRVVWSFP-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C(=O)C=CN2 |
Kanonische SMILES |
CSC1=NC2=C(S1)C(=O)C=CN2 |
Synonyme |
Thiazolo[4,5-b]pyridin-7-ol, 2-(methylthio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




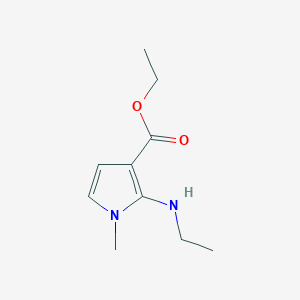

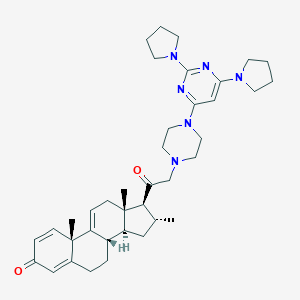

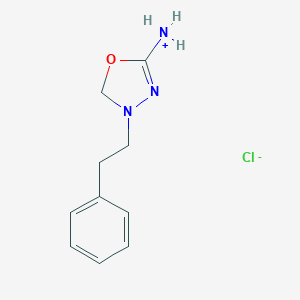



![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
